molecular formula C15H19N3O2S2 B3008044 N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252860-60-8

N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B3008044
CAS RN: 1252860-60-8
M. Wt: 337.46
InChI Key: HLKBDDCOHOBDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that likely exhibits interesting chemical and pharmacological properties. While the provided papers do not directly discuss this molecule, they do provide insights into similar compounds that can help infer some aspects of its behavior. For instance, the molecule shares structural similarities with the compounds studied in the papers, such as the presence of a pyrimidine ring and an acetamide group, which are known to contribute to the biological activity of such molecules .

Synthesis Analysis

The synthesis of similar compounds has been explored in the literature, although the exact synthesis of N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is not detailed in the provided papers. However, based on the structural similarities, it can be inferred that the synthesis would involve the formation of the thieno[3,2-d]pyrimidin ring, followed by the introduction of the sulfanyl acetamide moiety. The synthesis would likely require careful control of reaction conditions to ensure the correct folding and conformation of the molecule .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as vibrational spectroscopy and crystallography. These studies reveal that molecules with a pyrimidine ring and an acetamide group often have a folded conformation, with the pyrimidine ring inclined at various angles to the phenyl or benzene ring . This non-planar structure can influence the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such molecules is influenced by the presence of functional groups like the sulfanyl acetamide and the pyrimidine ring. These groups can participate in various chemical reactions, including the formation of hydrogen bonds, which can be crucial for the molecule's biological activity. The presence of substituents like chlorine can also affect the molecule's reactivity by altering the electron density and the geometry of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can be partially deduced from the properties of similar compounds. For instance, the presence of hydrogen bonding can affect the solubility and melting point of the compound. The vibrational spectroscopy data can provide insights into the stability and electronic structure of the molecule, which are important for understanding its pharmacokinetic properties .

Scientific Research Applications

Dual Inhibition of Enzymes

The compound is involved in the synthesis of analogues with potent inhibitory activities against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the synthesis of DNA and RNA, making their inhibitors potential candidates for cancer therapy. A study highlighted the synthesis of classical and nonclassical analogues demonstrating significant dual inhibitory activities against human TS and DHFR. These findings suggest the potential of such compounds in developing antitumor agents (Gangjee et al., 2008).

Antimicrobial Applications

Another application is in the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use. The ability to create diverse structures with antimicrobial properties expands the utility of this compound in combating infections. The synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety from a similar starting compound has shown promising antimicrobial activity (Darwish et al., 2014).

Synthesis of Antifolate Agents

The compound also serves as a precursor in the synthesis of antifolate agents, which are crucial in the treatment of various diseases, including cancer and infectious diseases caused by opportunistic pathogens. One study discussed the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential DHFR inhibitors and antitumor agents. These compounds showed excellent inhibitory activity against human DHFR and significant antitumor activity, highlighting their potential as therapeutic agents (Gangjee et al., 2007).

Anticancer Activity

Furthermore, the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives from a related compound demonstrated potent and selective cytotoxic effects against leukemia cell lines. This indicates the potential for developing new anticancer agents based on the structural framework of such compounds (Horishny et al., 2021).

properties

IUPAC Name

N-cyclopentyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-2-18-14(20)13-11(7-8-21-13)17-15(18)22-9-12(19)16-10-5-3-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKBDDCOHOBDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.